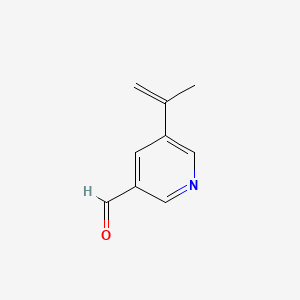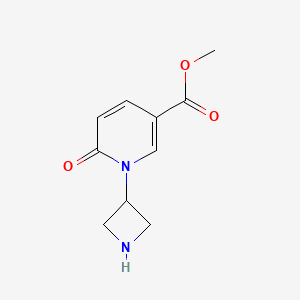
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a methylamine group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, to achieve electrophilic 2,2-difluoroethylation of nucleophiles like amines . The reaction conditions often include the use of oxidants and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Addition Reactions: The piperidine ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like iodine, reducing agents, and nucleophiles such as thiols, amines, and alcohols . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted piperidine derivatives, while oxidation reactions can produce oxidized nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with specific receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds contain a trifluoroethylidene group and exhibit similar reactivity and applications.
Unsaturated Adamantane Derivatives: These compounds have high reactivity and are used in similar synthetic and industrial applications.
Uniqueness
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to the presence of the difluoroethyl group, which imparts specific chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H18Cl2F2N2 |
|---|---|
Peso molecular |
251.14 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H16F2N2.2ClH/c1-11-7-2-4-12(5-3-7)6-8(9)10;;/h7-8,11H,2-6H2,1H3;2*1H |
Clave InChI |
WUGQJUUKIHGEMO-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCN(CC1)CC(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)





![4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)






